Dihexyl(methyl)(3-methylphenoxy)silane is an organosilicon compound characterized by a silane backbone with various hydrocarbon substituents. This compound is notable for its potential applications in materials science, particularly in the development of silicone-based polymers and coatings. The presence of the 3-methylphenoxy group enhances its reactivity and compatibility with organic materials, making it suitable for various industrial applications.
Dihexyl(methyl)(3-methylphenoxy)silane falls under the category of silanes, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This classification is essential for understanding its chemical behavior and potential applications in various fields such as adhesives, sealants, and surface treatments.
The synthesis of Dihexyl(methyl)(3-methylphenoxy)silane primarily involves hydrosilylation, a reaction where a silicon-hydrogen bond adds across an unsaturated carbon-carbon bond. The typical reaction conditions include:
Dihexyl(methyl)(3-methylphenoxy)silane has a complex molecular structure characterized by:
The molecular formula can be represented as , indicating a relatively high molecular weight typical of organosilicon compounds.
The molecular weight of Dihexyl(methyl)(3-methylphenoxy)silane is approximately 286.50 g/mol. Its structural representation can be visualized using molecular modeling software for detailed analysis.
Dihexyl(methyl)(3-methylphenoxy)silane can participate in various chemical reactions due to its functional groups:
The efficiency of these reactions largely depends on the reaction conditions such as temperature, pressure, and the presence of catalysts or solvents that facilitate the desired transformation .
The mechanism of action for Dihexyl(methyl)(3-methylphenoxy)silane primarily revolves around its ability to form siloxane bonds through hydrosilylation and condensation reactions.
This dual reactivity allows it to serve multiple roles in material formulations, enhancing properties such as adhesion and flexibility .
Relevant data on thermal stability and reactivity patterns can be derived from experimental studies focusing on similar organosilanes .
Dihexyl(methyl)(3-methylphenoxy)silane has several scientific uses:
These applications highlight its versatility and importance in industrial chemistry, particularly in developing advanced materials .
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